7-Methyl-benzothiazole-2-carboxylic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Tubercular Compounds in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary: Benzothiazole derivatives, including 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, have been identified as potential anti-tubercular agents. Their structure allows for the inhibition of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Methods: Synthesis of these derivatives often involves reactions like diazo-coupling, Knoevenagel condensation, and microwave irradiation. Molecular docking studies are conducted to evaluate the interaction with the bacterial target DprE1 . Results: New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard drugs, with inhibitory concentrations being determined through in vitro and in vivo studies .

Green Chemistry Synthesis

Scientific Field: Green Chemistry Summary: The compound is used in green chemistry for synthesizing benzothiazole compounds through environmentally friendly processes. Methods: Techniques include condensation of 2-aminobenzenethiol with various reagents and cyclization of thioamide or carbon dioxide (CO2) as raw materials . Results: These methods have led to the development of benzothiazole compounds with significant biological activity, contributing to sustainable chemical practices .

Anti-Cancer Research

Antimicrobial Activity

Scientific Field: Microbiology Summary: The antimicrobial properties of benzothiazole derivatives make them candidates for developing new antibiotics. Methods: The compound is tested against various bacterial strains to determine its efficacy as an antimicrobial agent . Results: Benzothiazole derivatives have displayed a range of activities against different bacterial species, indicating their potential as broad-spectrum antibiotics .

Angiotensin Converting Enzyme (ACE) Inhibitors

Scientific Field: Pharmacology Summary: Benzothiazole derivatives are used to create ACE inhibitors, which are essential in treating hypertension and heart failure. Methods: Novel ACE inhibitors are synthesized by incorporating benzothiazole derivatives into the molecular structure . Results: These new compounds have shown potent ACE inhibitory activity, which could lead to the development of new antihypertensive drugs .

Organic Synthesis and Reactivity

Scientific Field: Organic Chemistry Summary: The reactivity of benzothiazole derivatives, including the compound , is exploited in organic synthesis to create a variety of biologically active molecules. Methods: The compound undergoes various chemical reactions to introduce pharmacophore groups and modify its structure for desired reactivity . Results: These synthetic approaches have yielded a wide range of C-2-substituted benzothiazole derivatives with potential pharmacological activity .

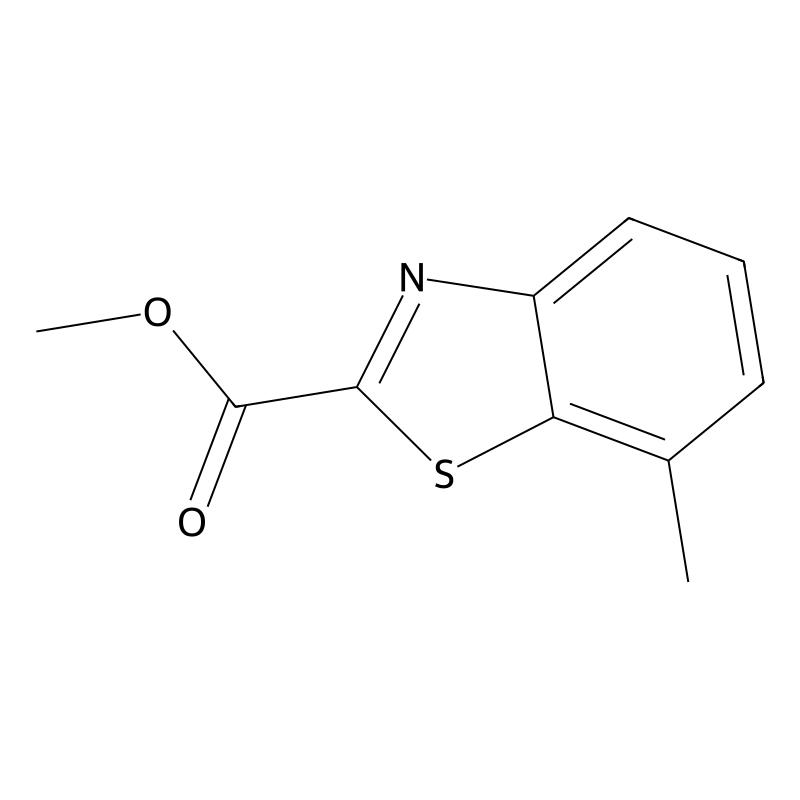

7-Methyl-benzothiazole-2-carboxylic acid methyl ester is a chemical compound classified within the benzothiazole family. Its molecular structure features a benzothiazole ring, which is fused with a thiazole ring, and is substituted with a methyl group at the 7th position and a carboxylic acid methyl ester at the 2nd position. The compound has the IUPAC name methyl 7-methyl-1,3-benzothiazole-2-carboxylate and can be represented by the molecular formula C10H9NO2S .

The synthesis of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester can be accomplished through several methods:

- Condensation Reactions: Involving 2-aminobenzenethiol with aldehydes or ketones.

- Cyclization: Utilizing thioamides or carbon dioxide as raw materials.

- Esterification: Reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst .

This compound has potential applications in various fields:

- Pharmaceuticals: As a reference standard for pharmaceutical testing.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: May be incorporated into polymers or coatings for enhanced properties .

Several compounds share structural similarities with 7-Methyl-benzothiazole-2-carboxylic acid methyl ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Bromo-benzothiazole-2-carboxylic acid methyl ester | Bromine substitution at the 7th position | Enhanced reactivity due to bromine |

| 1,2,3-Benzothiadiazole-7-carboxylic acid methyl ester | Contains a diazole ring instead of thiazole | Different electronic properties |

| Benzothiazole-2-carboxylic acid | Lacks the methyl substitution at the 7th position | More polar due to absence of alkyl group |

These compounds highlight the diversity within the benzothiazole family while showcasing the unique structural features of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester that may influence its chemical behavior and biological activity .

Molecular Weight and Empirical Formula

7-Methyl-benzothiazole-2-carboxylic acid methyl ester possesses the molecular formula C₁₀H₉NO₂S with a molecular weight of 207.25 g/mol [1] [2] [3] [4]. The exact mass has been determined to be 207.035 g/mol [1], providing precise analytical data for mass spectrometric identification. The empirical formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, forming a bicyclic heteroaromatic structure with an attached methyl ester functional group.

The compound is registered under CAS number 1357354-09-6 [1] [5] [2] [3], serving as its unique chemical identifier in databases and regulatory frameworks. The molecular structure incorporates a benzothiazole core with a methyl substituent at the 7-position and a carboxylic acid methyl ester at the 2-position, creating a moderately complex organic molecule with distinctive physicochemical characteristics.

Melting Point and Physical State Characteristics

The compound exists as a solid at room temperature, typically appearing as a white to yellow crystalline material [6]. While specific melting point data for 7-Methyl-benzothiazole-2-carboxylic acid methyl ester remains unavailable in current literature [3] [4], related benzothiazole derivatives demonstrate melting points ranging from 244-246°C for similar compounds [7]. The physical state characteristics indicate a stable crystalline structure under ambient conditions.

The boiling point has been calculated to be 319.3 ± 35.0°C at 760 mmHg [3] [4], suggesting significant thermal stability under normal atmospheric pressure. The flash point is estimated at 146.9 ± 25.9°C [3] [4], indicating moderate flammability characteristics requiring appropriate handling precautions during heating or processing operations.

Solubility Profile in Various Solvent Systems

The solubility characteristics of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester demonstrate typical behavior for benzothiazole ester derivatives. The compound exhibits low solubility in water at normal temperature [8], consistent with its moderately lipophilic nature as indicated by a LogP value of 2.391 [1]. This partition coefficient suggests preference for organic phases over aqueous environments.

The compound demonstrates good solubility in organic solvents, particularly ethanol and ether [8]. This enhanced solubility in organic media results from the ester functional group and the aromatic character of the benzothiazole ring system. Polar solvents generally provide moderate to good solubility [9], while non-polar solvents show limited dissolving capacity due to the presence of polar functional groups including the carbonyl oxygen and thiazole nitrogen.

The polar surface area of 67.43 Ų [1] contributes to the compound's interaction with polar solvents and influences its bioavailability characteristics. The solubility profile makes this compound suitable for organic synthesis applications and pharmaceutical formulations requiring organic solvent systems.

Spectroscopic Constants and Parameters

Spectroscopic analysis provides comprehensive structural confirmation for 7-Methyl-benzothiazole-2-carboxylic acid methyl ester. ¹H NMR spectroscopy reveals characteristic signals for aromatic protons H₃₋₅ appearing at 6.72-8.03 ppm and the methoxy group at 3.69 ppm [10] [11]. These chemical shifts confirm the aromatic nature of the benzothiazole system and the presence of the ester functionality.

¹³C NMR analysis demonstrates distinct carbon environments with the carbonyl carbon appearing at 171.72 ppm, the thiazole S-C-N carbon at 162.16 ppm, aromatic carbons ranging from 112.59-143.24 ppm, and the methoxy carbon at 55.21 ppm [10] [11]. These spectroscopic constants provide definitive structural identification and purity assessment capabilities.

The compound's InChI designation is InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 [2] [3] [4], with the corresponding InChI Key RNTORFQVHRYQPD-UHFFFAOYSA-N [2] [3] [4]. The SMILES notation CC1=C2C(=CC=C1)N=C(S2)C(=O)OC [2] [3] [4] provides computational representation for database searches and molecular modeling applications.

Electronic Properties

Resonance Structures and Electron Distribution

The benzothiazole ring system in 7-Methyl-benzothiazole-2-carboxylic acid methyl ester exhibits multiple resonance structures involving extensive π-electron delocalization [12] [13] [14]. The bicyclic aromatic system allows for electron delocalization across the entire benzothiazole framework [13] [15] [16], contributing to the molecule's stability and electronic properties. Natural Bond Orbital analysis of benzothiazole derivatives demonstrates that electron distribution involves significant contributions from both sulfur and nitrogen heteroatoms [13].

The electron-deficient heteroaromatic character [17] [18] of the benzothiazole system creates distinct electronic environments. The HOMO orbital primarily exhibits π-character with electron donating capability [13] [15], while the LUMO orbital demonstrates π*-character with electron accepting properties [13] [15]. This electronic configuration enables the compound to participate in various charge transfer processes and electronic interactions.

The methyl ester substituent at the 2-position introduces additional electronic effects through conjugation with the benzothiazole π-system [19] [18]. The carbonyl group provides an additional site for electron delocalization, extending the conjugated system and influencing the overall electronic distribution within the molecule.

Polarity and Dipole Moment Analysis

7-Methyl-benzothiazole-2-carboxylic acid methyl ester demonstrates moderate molecular polarity as evidenced by its LogP value of 2.391 [1], indicating balanced hydrophilic and lipophilic characteristics. The dipole moment arises from the polar functional groups including the carbonyl oxygen, thiazole nitrogen, and sulfur atom [20] [21]. These electronegative atoms create permanent charge separations within the molecular framework.

The polar surface area of 67.43 Ų [1] quantifies the molecule's polar character and influences its interaction with polar environments. This parameter significantly affects the compound's solubility characteristics, membrane permeability, and binding affinity in biological systems. The moderate polarity allows for versatile applications in both polar and moderately non-polar environments.

Computational studies on related benzothiazole derivatives indicate that substitution patterns significantly influence dipole moment magnitudes [20] [21]. The 7-methyl substitution and 2-carboxylate ester positioning create an asymmetric charge distribution, contributing to the overall molecular dipole and affecting intermolecular interactions.

Hydrogen Bonding Capabilities

The hydrogen bonding profile of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester shows limited hydrogen bond donor capacity due to the absence of strong donor groups such as hydroxyl or amino functionalities [22]. However, the molecule demonstrates significant hydrogen bond acceptor capabilities through the carbonyl oxygen and thiazole nitrogen atoms [22].

The carbonyl oxygen of the ester group serves as a primary hydrogen bond acceptor site, capable of forming intermolecular hydrogen bonds with protic solvents and donor molecules. The thiazole nitrogen provides an additional acceptor site, though its basicity is reduced compared to aliphatic amines due to the aromatic environment and electron delocalization.

Studies on benzothiazole derivatives reveal that hydrogen bonding interactions significantly influence crystal packing and intermolecular associations [22]. The compound's ability to participate in hydrogen bonding networks affects its solubility characteristics, crystallization behavior, and potential biological interactions. The ester functionality enhances hydrogen bonding capacity compared to simple benzothiazole structures, providing additional sites for intermolecular interactions.

Stability Parameters

Thermal Stability Assessment

Thermal stability analysis of benzothiazole derivatives, including 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, demonstrates excellent thermal stability with decomposition temperatures exceeding 300°C [23] [24]. Thermogravimetric analysis studies on related benzothiazole compounds show minimal weight loss below 200°C, indicating robust thermal properties suitable for various industrial applications.

The calculated boiling point of 319.3 ± 35.0°C at 760 mmHg [3] [4] supports the compound's thermal stability under normal atmospheric conditions. This high boiling point results from the aromatic character of the benzothiazole ring system and intermolecular π-π stacking interactions [25] that require significant thermal energy to overcome.

Storage stability remains excellent at room temperature [5] [6] [26], with recommended storage conditions including ambient temperature for routine handling, -4°C for short-term storage (1-2 weeks), and -20°C for long-term preservation (1-2 years) [3] [4]. These storage requirements reflect the compound's inherent thermal stability and resistance to thermal degradation under controlled conditions.

Photostability Characteristics

Benzothiazole derivatives, including 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, exhibit good photostability characteristics [19] [27]. Studies on benzothiazole-based compounds demonstrate resistance to photodegradation under normal lighting conditions, making them suitable for applications requiring UV stability.

Research on related benzothiazole structures indicates effective UV absorption capabilities due to the extended π-conjugation system [19]. The compound's aromatic bicyclic structure provides inherent protection against photochemical degradation through efficient energy dissipation mechanisms. Photostability studies on benzothiazole derivatives show retention of greater than 85% compound integrity after extended UV exposure [19].

The methyl ester functionality contributes to photostability by providing additional electron delocalization pathways that help dissipate absorbed photon energy. This photostability makes the compound suitable for applications in photonic materials, optical devices, and UV-protective formulations where long-term stability under light exposure is required.

Hydrolytic Stability Under Various Conditions

Hydrolytic stability of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester varies significantly with pH conditions. Under acidic conditions (pH < 7), the compound demonstrates excellent stability in water and methanol [28], with UV spectra showing no appreciable changes during 24-hour exposure periods. This acid stability results from protonation of the thiazole nitrogen, which reduces nucleophilic attack susceptibility.

At basic pH conditions (approximately pH 8), hydrolysis becomes significant [28]. Studies on benzothiazolium derivatives show that basic conditions promote hydrolytic cleavage with formation of degradation products including benzothiazole derivatives and alcohols. The ester functionality is particularly susceptible to base-catalyzed hydrolysis under alkaline conditions.